molecular formula C9H11NO2 B3054936 2-hydroxy-N-phenylpropanamide CAS No. 6252-10-4

2-hydroxy-N-phenylpropanamide

Cat. No.: B3054936
CAS No.: 6252-10-4
M. Wt: 165.19 g/mol
InChI Key: NXHFPNVCAZMTSG-UHFFFAOYSA-N
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Description

2-hydroxy-N-phenylpropanamide, also known as propacetamol, is a chemical compound with the molecular formula C9H11NO2. It is a prodrug of paracetamol, meaning it is converted into paracetamol in the body. This compound is of interest due to its analgesic and antipyretic properties, making it useful in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-N-phenylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acetyl chloride to form N-phenylacetamide, which is then hydrolyzed to produce this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine .

Scientific Research Applications

Organic Chemistry

2-Hydroxy-N-phenylpropanamide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecules.

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The amide group can be reduced to yield amines.
  • Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution, leading to substituted aromatic compounds.

Biological Applications

This compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further research in pharmacology.

  • Mechanism of Action : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group may engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and materials. Its chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics.

Case Studies and Research Findings

  • Therapeutic Potential Study : A study focused on the analgesic properties of derivatives related to this compound found that modifications could enhance potency while reducing side effects compared to traditional opioids like morphine .
  • Material Development Research : Research into polymer composites incorporating this compound demonstrated improved mechanical properties and thermal stability, suggesting its utility in advanced material applications .
  • Spectroscopic Analysis : Studies have utilized terahertz spectroscopy to analyze the vibrational modes of molecular crystals containing this compound, revealing insights into its structural dynamics and interactions at the molecular level .

Biological Activity

2-Hydroxy-N-phenylpropanamide, also known as 2-hydroxypropionanilide , is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11NO
  • Molecular Weight : 165.19 g/mol
  • Functional Groups : Hydroxyl (-OH) and amide (-C(=O)N-) groups contribute to its reactivity and interaction with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
  • Aromatic Interactions : The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, which may modulate enzyme activity or receptor binding.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

2. Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic effects comparable to those of known analgesics. Its mechanism appears to involve modulation of pain pathways, potentially through opioid receptor interactions .

3. Antimicrobial Activity

Some derivatives of this compound have been evaluated for their antimicrobial properties. For instance, certain analogs demonstrated significant inhibition against Leishmania donovani, a pathogen responsible for leishmaniasis, indicating potential for development as an antileishmanial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AnalgesicPain relief comparable to opioids
AntimicrobialEffective against Leishmania donovani

Case Study: Analgesic Activity Evaluation

In a study assessing the analgesic effects of various compounds, this compound was tested in a mouse model using the tail-flick test. The results indicated that the compound exhibited a significant reduction in pain response, with an effective dose (ED50) comparable to standard analgesics like morphine .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of more complex organic molecules with potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Properties

IUPAC Name

2-hydroxy-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHFPNVCAZMTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279275
Record name 2-Hydroxy-N-phenylpropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6252-10-4
Record name 2-Hydroxy-N-phenylpropanamide
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Record name Lactanilide
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Record name 2-Hydroxy-N-phenylpropionamide
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Record name 2-hydroxy-N-phenylpropanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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